2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
Overview
Description
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile is a chemical compound with the molecular formula C₁₂H₇ClN₃ It is a derivative of pyridazine, featuring a chlorine atom at the 6-position and a phenyl group attached to the acetonitrile moiety
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The compound can be synthesized through the chlorination of pyridazine derivatives. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions.
Phenyl Group Introduction: The phenyl group can be introduced using a Friedel-Crafts acylation reaction, where an acyl chloride (e.g., benzoyl chloride) reacts with pyridazine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom. Common nucleophiles include hydroxide ions (OH⁻) or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, aqueous conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: NaOH, KOH, in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alcohols, ethers, or amines.
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile
2-(6-Chloropyridazin-3-yl)-2-p-tolylacetonitrile
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
Uniqueness: 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its reactivity and biological activity compared to other similar compounds.
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Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-7-6-11(15-16-12)10(8-14)9-4-2-1-3-5-9/h1-7,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFQUMVXIBTANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420734 | |
Record name | (6-Chloropyridazin-3-yl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73535-73-6 | |
Record name | (6-Chloropyridazin-3-yl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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